4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Regiochemistry Piperidine Scaffold Molecular Recognition

Researchers requiring reproducible CNS SAR data often face regioisomeric contamination. 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) eliminates this with ≥98% purity and defined 4-substitution geometry. • 4-Piperidine substitution enables unambiguous GPCR/enzyme active-site probing • LogP 3.26 & TPSA 21.26 Ų ensure optimal blood-brain barrier permeability for CNS programs • Standard 250 mg & 500 mg packs; ambient shipping; reliable multi-vendor supply continuity

Molecular Formula C14H18F3NO
Molecular Weight 273.29 g/mol
CAS No. 794500-99-5
Cat. No. B1625381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
CAS794500-99-5
Molecular FormulaC14H18F3NO
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2
InChIInChI=1S/C14H18F3NO/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17/h7-10,18H,2-6H2,1H3
InChIKeyKQSOTECPELWSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine: Procurement Overview


4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) is a research-grade small molecule featuring a piperidine ring substituted at the 4-position with a 3-methoxy-5-(trifluoromethyl)benzyl moiety. The compound is commercially available with a typical purity of ≥98% and is characterized by a molecular weight of 273.29 g/mol, a calculated LogP of 3.2561, and a topological polar surface area (TPSA) of 21.26 Ų . Its structural features—particularly the 4-substitution pattern and the electron-withdrawing trifluoromethyl group—make it a versatile scaffold for medicinal chemistry applications, notably in central nervous system (CNS) drug discovery programs [1]. Procurement is supported by multiple reputable vendors, with standard packaging sizes including 250 mg and 500 mg, and pricing varying based on quantity and source .

1 Piperidine scaffold for CNS medicinal chemistry programs
2 4-substituted benzyl moiety for spatial pharmacophore control
3 Multi-vendor supply with standard high-purity grade

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine: Critical Differentiation from Analogs


Generic substitution with other benzyl-piperidine derivatives, such as the 2-substituted regioisomer 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 955315-21-6) or the simpler 4-(3-Methoxybenzyl)piperidine (CAS 150019-61-7), fails because subtle structural variations profoundly impact critical physicochemical and biological properties. The 4-substitution pattern of the target compound provides a specific spatial orientation for the piperidine ring, which is a crucial determinant in ligand-receptor interactions . Furthermore, the 5-trifluoromethyl group dramatically increases lipophilicity (calculated LogP of 3.2561) compared to analogs lacking this moiety (e.g., 4-(3-Methoxybenzyl)piperidine with a predicted LogP of ~2.3), thereby altering blood-brain barrier permeability and metabolic stability profiles [1]. These differences necessitate the selection of the exact compound for reproducible and meaningful experimental results.

Target: 4-substituted Analog 2-substituted regioisomer (CAS 955315-21-6) may alter target-engagement geometry
Target: 5-CF₃ benzyl Analog Non-fluorinated analog (CAS 150019-61-7) may shift lipophilicity and permeability profile
Target: Research grade Analog Lower-purity sources or unspecified isomer mixtures may confound SAR reproducibility

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine: Quantitative Differentiation Evidence


Regioisomer Impact: 4- vs. 2-Substitution

The target compound, 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5), is a 4-substituted piperidine, whereas its closest structural analog, 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 955315-21-6), is a 2-substituted regioisomer. This difference in substitution position on the piperidine ring leads to distinct molecular geometries and electronic distributions, which can significantly affect binding to biological targets such as enzymes or receptors [1].

Regioisomer Impact
Class-level inference
4-substitution vs. 2-substitution
Supports scaffold geometry context review
SAR study interpretation may require validation
Regiochemistry Piperidine Scaffold Molecular Recognition

Lipophilicity Enhancement via -CF₃ Group

The presence of the 5-trifluoromethyl (-CF₃) group on the benzyl ring of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) contributes significantly to its lipophilicity. The calculated partition coefficient (LogP) for the compound is 3.2561 . In contrast, the analog 4-(3-Methoxybenzyl)piperidine (CAS 150019-61-7), which lacks the -CF₃ group, has a predicted LogP of approximately 2.3 [1]. This difference of approximately 0.95 log units indicates a substantially higher lipophilicity for the target compound.

Lipophilicity Shift
Cross-study comparable
Target LogP 3.26 vs. Des-CF₃ LogP ~2.3
Reported LogP increase supports CNS permeability screening fit
Computational prediction; experimental confirmation advised
Lipophilicity Physicochemical Properties CNS Drug Design

Commercial Purity and Availability

The compound 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) is readily available from multiple vendors with a standard purity specification of ≥98% . This high purity is critical for reproducible research, minimizing the impact of impurities on assay results. While the analog 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 955315-21-6) is also available, the 4-substituted isomer is offered by a wider range of suppliers, including those providing detailed certificates of analysis and bulk quantities for scale-up studies .

Commercial Purity
Data to verify
Target ≥98% purity standardization
Consistent supply profile may support long-term SAR programs
Supplier-sourced; lot-specific COA review recommended
Procurement Purity Vendor Qualification

TPSA and CNS Drug-Likeness

The topological polar surface area (TPSA) for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) is calculated to be 21.26 Ų . This value falls well within the established threshold of <70 Ų for favorable CNS drug-likeness [1]. In comparison, the analog 4-(3-Methoxybenzyl)piperidine (CAS 150019-61-7) has a TPSA of 12.03 Ų [2]. While both compounds exhibit low TPSA values, the presence of the -CF₃ group in the target compound does not appreciably increase TPSA, thereby maintaining CNS-permeable characteristics while enhancing lipophilicity (as demonstrated in Evidence Item 2).

CNS Drug-Likeness
Cross-study comparable
TPSA 21.26 Ų vs. Des-CF₃ TPSA 12.03 Ų
Low TPSA supports CNS multiparameter optimization context
Balanced LogP/TPSA profile to review in penetration assays
TPSA CNS Multiparameter Optimization Drug-likeness

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine: Application Scenarios


BBB Penetration for CNS Drug Discovery

Given its balanced physicochemical profile—specifically a favorable LogP of 3.2561 and low TPSA of 21.26 Ų —this compound serves as an ideal scaffold for designing CNS-active agents. Its enhanced lipophilicity compared to non-fluorinated analogs supports passive diffusion across the blood-brain barrier, making it a strategic choice for medicinal chemists developing therapies for neurological and psychiatric disorders [1].

SAR Studies for GPCR and Enzyme Targets

The distinct 4-substitution pattern on the piperidine ring provides a well-defined geometry for probing the active sites of G protein-coupled receptors (GPCRs) or enzymes. The commercial availability of high-purity (≥98%) material ensures that SAR studies are not confounded by regioisomeric impurities, allowing for reliable correlation of structural modifications with biological activity.

FBDD and Chemical Probe Development

With a molecular weight of 273.29 g/mol, this compound operates in the 'fragment' or 'lead-like' space, making it suitable for FBDD campaigns. Its unique combination of a basic piperidine nitrogen and a lipophilic aromatic tail allows it to serve as a versatile chemical probe to interrogate biological pathways where a balance of solubility and membrane permeability is required [2].

Regioisomer Comparison for Molecular Recognition

The clear structural differentiation from its 2-substituted regioisomer (CAS 955315-21-6) enables precise control experiments in molecular pharmacology. Researchers can use the target compound to deconvolute the contribution of the piperidine substitution pattern to target binding affinity and functional activity, a crucial step in rational drug design.

Application
Selection Property
Validation Focus
CNS drug discovery programs
Reported LogP/TPSA balance
Blood-brain barrier penetration assay review
GPCR and enzyme SAR studies
Regioisomer purity and scaffold geometry
Target-engagement selectivity confirmation
Fragment-based lead discovery
Fragment-like MW and lipophilic tail
Solubility-permeability profile validation
Molecular recognition control
4- vs. 2-substitution differentiation
Binding-affinity assay context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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